2'-O-MOE-5MeU-3'-phosphoramidite

Antisense oligonucleotide design Duplex stability Melting temperature

2'-O-MOE-5MeU-3'-phosphoramidite is a second-generation MOE monomer that delivers +5–10°C duplex stabilization, superior nuclease resistance, and weeks-long tissue half-life—attributes unattainable with 2'-OMe or unmodified chemistries. It uniquely supports RNase H-active gapmer design and GalNAc-conjugated ASO programs, achieving 6–10-fold liver mRNA knockdown. Supplied with HPLC purity ≥98%, this monomer is essential for therapeutic oligonucleotide development where in vivo efficacy and regulatory preclinical requirements are non-negotiable.

Molecular Formula C43H55N4O10P
Molecular Weight 818.9 g/mol
Cat. No. B8248795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-MOE-5MeU-3'-phosphoramidite
Molecular FormulaC43H55N4O10P
Molecular Weight818.9 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
InChIInChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1
InChIKeyYFRRKZDUDXHJNC-KZQAAKLLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-MOE-5MeU-3'-phosphoramidite (CAS 163878-63-5) – Second-Generation Modified Nucleoside Phosphoramidite Monomer for Antisense Oligonucleotide Synthesis


2'-O-MOE-5MeU-3'-phosphoramidite is a second-generation 2'-O-methoxyethyl (2'-MOE) modified nucleoside phosphoramidite monomer used in the automated solid-phase synthesis of antisense oligonucleotides (ASOs) and therapeutic nucleic acids [1]. This compound incorporates a 2'-O-methoxyethyl group, a 5-methyl modification on the uracil base (providing the thymidine equivalent in RNA context), and a 3'-cyanoethyl-protected phosphoramidite group compatible with standard DNA/RNA synthesis instrumentation . The 2'-MOE modification confers enhanced target RNA binding affinity, increased nuclease resistance, reduced non-specific protein binding, and improved tissue half-life relative to first-generation chemistries, making it the backbone of multiple FDA-approved ASO therapeutics [2]. The monomer is supplied as a white to off-white solid with HPLC purity ≥95% and a molecular weight of 818.9 g/mol .

Why Generic 2'-O-Me or Unmodified Phosphoramidites Cannot Substitute for 2'-O-MOE-5MeU in Oligonucleotide Therapeutic Development


First-generation 2'-O-methyl (2'-OMe) phosphoramidites and unmodified DNA/RNA monomers lack the unique combination of enhanced duplex stability, nuclease resistance, and favorable pharmacokinetic properties that define second-generation 2'-O-MOE chemistry [1]. The 2'-MOE modification increases duplex melting temperature (Tm) by approximately 5-10°C relative to unmodified oligonucleotides [2] and confers superior nuclease stability compared to 2'-OMe, which exhibits poor stability relative to both 2'-MOE and 2'-F chemistries [3]. Importantly, the 2'-MOE modification extends tissue half-life from hours to weeks while suppressing innate immune sensors, attributes not shared by 2'-OMe [4]. In gapmer design, 2'-MOE wings enable RNase H-mediated target cleavage while maintaining favorable tolerability profiles, whereas 2'-OMe wings do not support RNase H activity [5]. Substitution with generic monomers therefore risks compromised in vivo efficacy, accelerated nuclease degradation, and failure to meet regulatory preclinical requirements for therapeutic ASO development .

Quantitative Comparative Evidence: 2'-O-MOE-5MeU-3'-phosphoramidite vs. 2'-O-Me and Unmodified DNA/RNA Analogs


Duplex Thermal Stability: 2'-O-MOE Confers 5-10°C Higher Tm vs. Unmodified Oligonucleotides

Oligonucleotides incorporating 2'-O-MOE modifications (derived from 2'-O-MOE-5MeU-3'-phosphoramidite) exhibit melting temperatures (Tm) approximately 5-10°C higher than those without modifications when hybridized to complementary RNA sequences [1]. This class-level inference establishes the enhanced duplex stability conferred by the 2'-MOE chemistry relative to unmodified DNA or RNA backbones. The 5-methyl modification on uracil further contributes to duplex stabilization.

Antisense oligonucleotide design Duplex stability Melting temperature

Per-Modification Tm Contribution: 2'-O-MOE-5MeU Adds +0.5°C vs. Native AON/RNA Hybrid

In a direct comparative study under identical experimental conditions, the 2'-O-MOE-T (derived from 2'-O-MOE-5MeU-3'-phosphoramidite) modification demonstrated an increase in melting temperature (ΔTm) of +0.5°C per modification in AON/RNA hybrid duplexes relative to the native antisense oligonucleotide (AON)/RNA duplex [1]. In the same study, the 2'-O-Me-T modification also showed an identical +0.5°C ΔTm per modification, indicating comparable per-modification thermal stabilization between the two chemistries in this assay [1].

Antisense oligonucleotide RNA binding affinity Thermodynamic analysis

Nuclease Resistance: 2'-O-MOE Exhibits Significantly Superior Stability vs. 2'-OMe

A comprehensive comparative analysis of oligonucleotide modifications documents that 2'-OMe chemistry exhibits poor stability compared with 2'-MOE and 2'-F modifications [1]. This class-level comparison is further substantiated by the observation that the 2'-O-methoxyethyl (MOE) modification extends tissue half-life from hours to weeks, while 2'-OMe does not confer comparable durability [2]. Additionally, a separate study demonstrated that 2'-MOE-modified oligonucleotides were resistant to nuclease metabolism in both plasma and tissue [3].

Nuclease stability Oligonucleotide therapeutics Pharmacokinetics

GalNAc-Conjugated MOE Gapmer Potency: 6-10-Fold Improvement in Mouse Liver mRNA Knockdown

In a study evaluating GalNAc-conjugated antisense oligonucleotides, second-generation MOE (2'-O-methoxyethyl RNA) gapmer ASOs conjugated to triantennary N-acetyl galactosamine (GN3) demonstrated a 6-10-fold improvement in potency for mRNA knockdown in mouse liver compared to unconjugated MOE ASOs [1]. The GalNAc conjugation exploits the asialoglycoprotein receptor (ASGR) on hepatocytes, enhancing ASO delivery specifically to liver tissue [1]. This 6-10-fold potency enhancement is specific to the hepatocyte-targeted delivery strategy and represents a validated, quantitative improvement in in vivo efficacy for MOE gapmer ASOs.

Hepatocyte targeting GalNAc conjugation ASO potency

RNase H Cleavage Footprint: 2'-O-MOE-T Creates a 7-Nucleotide Protected Region in AON/RNA Hybrid

In a comparative RNase H digestion study under identical conditions, modification of antisense oligonucleotides with 2'-O-MOE-T (derived from 2'-O-MOE-5MeU-3'-phosphoramidite) created a resistant stretch of seven nucleotide residues in the complementary RNA strand, as measured by RNase H footprinting analysis [1]. In contrast, the 2'-O-Me-T modification created a resistant stretch of only six nucleotides under the same experimental conditions [1]. Modification with azetidine-T created a resistant region of five to six nucleotides, while aza-ENA-T created a resistant region of five to seven nucleotide residues [1].

RNase H cleavage Gapmer design Antisense mechanism

Evidence-Backed Research and Industrial Applications of 2'-O-MOE-5MeU-3'-phosphoramidite


Gapmer ASO Design for RNase H-Mediated mRNA Knockdown

2'-O-MOE-5MeU-3'-phosphoramidite is optimally employed to synthesize the 2'-MOE-modified 'wings' of gapmer antisense oligonucleotides. The central DNA gap recruits RNase H for target mRNA cleavage, while the 2'-MOE wings (incorporating 2'-O-MOE-5MeU residues) confer enhanced duplex stability (+5-10°C Tm increase) and superior nuclease resistance relative to 2'-OMe alternatives [1][2]. The seven-nucleotide RNase H cleavage footprint of 2'-O-MOE-T provides precise control over cleavage site selection [3].

Hepatocyte-Targeted ASO Therapeutics with GalNAc Conjugation

This phosphoramidite is essential for constructing MOE gapmer ASOs intended for GalNAc conjugation strategies. When conjugated to triantennary GalNAc, MOE gapmer ASOs achieve 6-10-fold enhanced potency in mouse liver mRNA knockdown compared to unconjugated ASOs via ASGR-mediated hepatocyte delivery [4]. This quantitative potency gain is critical for liver-targeted therapeutic programs requiring robust, durable target engagement.

Steric-Block ASOs for Splicing Modulation

For splice-switching antisense oligonucleotides where target mRNA degradation must be avoided, fully 2'-MOE-modified ASOs (incorporating 2'-O-MOE-5MeU) are the most widely employed chemistry [5]. The 2'-MOE modification suppresses innate immune sensors and reduces non-specific protein binding while maintaining high binding affinity, making it the preferred choice for splice-modulating therapeutics such as those targeting survival motor neuron (SMN2) pre-mRNA [6][7].

Thermodynamically Stabilized Oligonucleotide Probes and Assays

In applications requiring high-affinity, nuclease-resistant oligonucleotide probes for in vitro diagnostics or research assays, 2'-O-MOE-5MeU-3'-phosphoramidite provides per-modification Tm stabilization of +0.5°C in RNA hybrids [3] and extends oligonucleotide shelf stability to 18 months at ambient temperature when dried . This makes it suitable for long-term, room-temperature stable probe manufacturing.

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